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M(C2392 is a novel hybrid molecule designed to selectively target a specific cancer-causing protein in Acute
Promyelocytic Leukemia (APL). It was created by chemically linking all-trans retinoic acid (ATRA), a
retinoid, to the 2-aminoanilide tail of MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor [1] [2].

Its proposed mechanism of action is context-selective. Unlike standard HDAC inhibitors that broadly affect
all HDAC complexes in a cell, MC2392 is designed to selectively inhibit only the HDACs that are
physically bound to the PML-RARa oncofusion protein, the primary driver of APL [1] [2]. The table below

summarizes its key characteristics.

Feature Description of MC2392

Molecular Class Hybrid retinoid-HDAC inhibitor

Target Context Cells expressing the PML-RARa oncofusion protein (as found in APL)
ATRA Activity Weak agonist activity

HDAC Inhibitor Activity Essentially no standalone HDAC inhibitor activity
Primary Effect Rapid, massive caspase-8-dependent apoptosis (cell death)

Key Markers Induction of RIP1 and production of Reactive Oxygen Species (ROS)
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Observed Biological and Quantitative Effects

In APL-derived NB4 cells (which express PML-RAR«a), MC2392 triggers a rapid and potent cell death

response. The key quantitative observations from the seminal studies are summarized below [1] [2].

Experimental Observation / o L o
Quantitative Findings |/ Characteristics

Metric

Cell Death Induction Rapid, massive caspase-8-dependent apoptosis

Associated Markers RIP1 induction; Reactive Oxygen Species (ROS) production
Epigenetic Changes (H3 Induced changes at a small subset of PML-RARa binding sites
Acetylation) (genome-wide)

Gene Expression Changes Altered expression of stress-responsive and apoptotic genes
(RNA-seq)

Tumor Specificity Effective cell death conveyed by PML-RARa expression; solid/other

leukemic tumors not affected

Experimental Workflows and Data Availability

The research on MC2392 utilized several advanced technical approaches. The workflow below illustrates the

key steps from hypothesis to validation.
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Overview of the key experimental strategies used in MC2392 research.

For the epigenetic analyses, ChIP-Seq was a core methodology. The following dataset is available for

researchers wishing to conduct further independent analysis [3]:

Data Repository: European Genome-phenome Archive (EGA)

Dataset ID: EGAD00001002406

Content: ChIP-Seq data for 2 Acute Promyelocytic Leukemia samples related to MC2392.
Blueprint Release: August 2016

Technology: Illlumina HiSeq 2000
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e Access: Controlled; requires a request to the Blueprint Data Access Committee (email: blueprint-
dac@ebi.ac.uk).

Interpretation and Research Implications

The central finding of the initial MC2392 research is proof-of-principle for context-dependent targeted
therapy [1] [2]. The molecule's design and selective action demonstrate that it's possible to develop agents
that target a specific dysfunctional protein complex within a cell, rather than indiscriminately inhibiting a
general enzymatic activity like HDAC. This approach aims to maximize efficacy against the cancer while

minimizing side effects on healthy cells.

It is important to note that this research is foundational. The available data is from the mid-2010s, and the
compound's journey from a research prototype to a clinical therapy involves many subsequent stages of

investigation that are not captured in the searched literature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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